(3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid (3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1366505-88-5
VCID: VC6158636
InChI: InChI=1S/C24H20INO4/c25-16-7-5-6-15(12-16)22(13-23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)I
Molecular Formula: C24H20INO4
Molecular Weight: 513.331

(3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid

CAS No.: 1366505-88-5

Cat. No.: VC6158636

Molecular Formula: C24H20INO4

Molecular Weight: 513.331

* For research use only. Not for human or veterinary use.

(3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid - 1366505-88-5

Specification

CAS No. 1366505-88-5
Molecular Formula C24H20INO4
Molecular Weight 513.331
IUPAC Name (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid
Standard InChI InChI=1S/C24H20INO4/c25-16-7-5-6-15(12-16)22(13-23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
Standard InChI Key SKTSPSIMLVUKHC-JOCHJYFZSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)I

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Composition

The systematic IUPAC name, (3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid, reflects its structural components:

  • Fmoc group: A fluorenylmethyl-based protecting group that safeguards the amino functionality during solid-phase peptide synthesis (SPPS) .

  • 3-iodophenyl moiety: An aromatic side chain substituted with iodine at the meta position, conferring steric bulk and potential for radiochemical applications.

  • Propanoic acid backbone: The carboxylic acid terminus facilitates peptide bond formation.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC₂₄H₂₀INO₄
Molecular weight513.3 g/mol
CAS Registry Number478183-67-4
StereochemistryR configuration at C3

Stereochemical Considerations

The R configuration at the alpha carbon distinguishes this compound from natural L-amino acids (S configuration). This enantiomeric form is synthetically engineered to modulate peptide conformation, stability, and target binding. For example, D-amino acids are resistant to proteolytic degradation, making them valuable in therapeutic peptide design .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves sequential steps:

  • Iodination of phenylalanine: Electrophilic aromatic substitution introduces iodine at the 3-position of L- or D-phenylalanine.

  • Fmoc protection: The amino group is shielded using Fmoc-chloride under basic conditions to prevent unwanted side reactions during SPPS .

  • Resolution of enantiomers: Chiral chromatography or enzymatic methods isolate the R-configuration isomer .

Analytical Validation

  • Mass spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 513.3 .

  • Nuclear magnetic resonance (NMR): ¹H NMR (DMSO-d₆) shows characteristic signals:

    • δ 7.75–7.25 (m, 8H, fluorenyl aromatic protons)

    • δ 4.25 (q, 1H, α-CH)

    • δ 3.10 (dd, 2H, CH₂ of propanoic acid) .

Applications in Peptide Science

Role in Solid-Phase Peptide Synthesis

As an Fmoc-protected derivative, this compound is integral to SPPS:

  • Deprotection: The Fmoc group is removed using piperidine, exposing the amino group for subsequent coupling.

  • Side-chain versatility: The 3-iodophenyl group enables post-synthetic modifications, such as Suzuki-Miyaura cross-coupling for bioconjugation .

Biomedical Relevance

While the unprotected 3-iodo-L-phenylalanine has been investigated for antineoplastic activity , the Fmoc-derivatized R-enantiomer is primarily utilized in:

  • Radiotracer development: The iodine-127/131 isotopes facilitate imaging and targeted radiotherapy.

  • Peptide-based drug candidates: Incorporation into D-peptides enhances metabolic stability and bioavailability .

ParameterAssessment
Skin irritationCategory 2 (H315)
Eye damageCategory 1 (H318)

Comparative Analysis with Structural Analogs

L- vs. R-Configuration

  • L-isomer (S configuration): Predominates in natural peptides but prone to enzymatic cleavage.

  • R-isomer (D configuration): Enhances proteolytic resistance, as seen in antimicrobial peptides like D-enantiomeric RNAIII-inhibiting peptide .

Substituent Effects

Replacing iodine with other halogens (e.g., Br, Cl) alters electronic properties and binding affinity. For instance, 3-bromo derivatives exhibit lower radiochemical stability but higher lipophilicity .

Future Directions and Research Gaps

Unanswered Questions

  • In vivo stability: Limited data exist on the pharmacokinetics of D-configured iodinated peptides.

  • Theranostic potential: Dual-use probes combining imaging (¹²³I) and therapy (¹³¹I) remain unexplored.

Recommended Studies

  • Structure-activity relationships (SAR): Systematic variation of halogen position and enantiomeric form.

  • Clinical translation: Evaluate toxicity and efficacy in xenograft models of thyroid cancer (given iodine uptake mechanisms) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator